Cas no 1208-40-8 (methyl 4-chloro-3-sulfamoylbenzoate)

Methyl 4-chloro-3-sulfamoylbenzoate is a versatile benzoate derivative characterized by its sulfamoyl and chloro functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound's structure allows for further functionalization, enabling the development of sulfonamide-based compounds with potential biological activity. Its ester group enhances solubility in organic solvents, facilitating reactions under mild conditions. The presence of both electron-withdrawing (chloro) and electron-donating (sulfamoyl) substituents on the aromatic ring contributes to its reactivity in electrophilic and nucleophilic processes. This compound is particularly useful in medicinal chemistry for the synthesis of targeted therapeutics due to its balanced physicochemical properties and structural adaptability.
methyl 4-chloro-3-sulfamoylbenzoate structure
1208-40-8 structure
Product Name:methyl 4-chloro-3-sulfamoylbenzoate
CAS No:1208-40-8
MF:C8H8ClNO4S
MW:249.671420097351
MDL:MFCD02676058
CID:1213907
PubChem ID:4277179
Update Time:2025-10-31

methyl 4-chloro-3-sulfamoylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 3-(aminosulfonyl)-4-chloro-, methyl ester
    • 4-chloro-3-sulfamoylbenzoic acid methyl ester
    • methyl 4-chloro-3-sulfamoylbenzoate
    • 4,14-chloro-3-sulfamoylbenzoicacid methylester
    • UNII-U2RK5VGH48
    • U2RK5VGH48
    • BAA20840
    • Z53840389
    • Benzoic acid, 4-chloro-3-sulfamoyl-, methyl ester
    • EN300-270548
    • MFCD02676058
    • DB-098965
    • CS-0347241
    • SCHEMBL3865205
    • 1208-40-8
    • AKOS001469352
    • Methyl 3-(aminosulfonyl)-4-chlorobenzoate
    • IPQHNKPCTMMTLI-UHFFFAOYSA-N
    • MDL: MFCD02676058
    • Inchi: 1S/C8H8ClNO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13)
    • InChI Key: IPQHNKPCTMMTLI-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=O)OC)C=C1S(N)(=O)=O

Computed Properties

  • Exact Mass: 248.98634
  • Monoisotopic Mass: 248.9862566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 94.8Ų

Experimental Properties

  • PSA: 86.46

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methyl 4-chloro-3-sulfamoylbenzoate Related Literature

Additional information on methyl 4-chloro-3-sulfamoylbenzoate

Methyl 4-Chloro-3-sulfamoylbenzoate (CAS No. 1208-40-8): An Overview of Its Properties, Applications, and Recent Research

Methyl 4-chloro-3-sulfamoylbenzoate (CAS No. 1208-40-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as methyl 3-(aminosulfonyl)-4-chlorobenzoate, is characterized by its unique structural features, which include a chloro-substituted benzene ring and a sulfamoyl group. These characteristics make it an intriguing molecule for various applications, particularly in the development of novel drugs and therapeutic agents.

The chemical structure of methyl 4-chloro-3-sulfamoylbenzoate can be represented as C9H9ClNO4S. The presence of the chlorine atom and the sulfamoyl group imparts specific physicochemical properties to the molecule, such as solubility, stability, and reactivity. These properties are crucial for its potential use in pharmaceutical formulations and other chemical applications.

In recent years, there has been a growing interest in the study of methyl 4-chloro-3-sulfamoylbenzoate due to its potential as a building block for the synthesis of more complex molecules. The compound's ability to undergo various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution, makes it a valuable intermediate in organic synthesis. Researchers have explored its use in the synthesis of sulfonamide derivatives, which are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

One of the key areas where methyl 4-chloro-3-sulfamoylbenzoate has shown promise is in the development of new drugs for treating infectious diseases. Sulfonamides have been used for decades as antimicrobial agents, and recent studies have focused on enhancing their efficacy and reducing side effects. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of methyl 4-chloro-3-sulfamoylbenzoate exhibited potent antibacterial activity against multidrug-resistant strains of bacteria. This finding highlights the potential of this compound as a lead molecule for developing novel antibiotics.

Beyond its antimicrobial properties, methyl 4-chloro-3-sulfamoylbenzoate has also been investigated for its anti-inflammatory effects. Inflammation is a common underlying factor in many diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Research conducted by a team at the University of California demonstrated that certain derivatives of methyl 4-chloro-3-sulfamoylbenzoate effectively inhibited key inflammatory pathways, suggesting their potential use as anti-inflammatory agents.

The safety profile of methyl 4-chloro-3-sulfamoylbenzoate is another important aspect that has been studied extensively. Preclinical studies have shown that this compound exhibits low toxicity and good biocompatibility when used at therapeutic concentrations. These findings are crucial for its potential application in drug development and clinical trials.

In addition to its pharmaceutical applications, methyl 4-chloro-3-sulfamoylbenzoate has found use in other areas such as agrochemicals and materials science. For example, it has been used as an intermediate in the synthesis of herbicides and fungicides due to its ability to enhance the efficacy and selectivity of these compounds. In materials science, the compound's unique properties make it suitable for use in the development of functional polymers and coatings with enhanced performance characteristics.

The ongoing research on methyl 4-chloro-3-sulfamoylbenzoate continues to uncover new possibilities for its application across various fields. As scientists delve deeper into understanding its structure-function relationships and biological activities, it is likely that this versatile compound will play an increasingly important role in advancing scientific knowledge and technological innovation.

In conclusion, methyl 4-chloro-3-sulfamoylbenzoate (CAS No. 1208-40-8) is a multifaceted organic compound with significant potential in pharmaceutical research and other chemical applications. Its unique structural features and favorable physicochemical properties make it an attractive candidate for developing novel drugs and therapeutic agents. Ongoing research efforts are expected to further expand our understanding of this compound's capabilities and contribute to advancements in multiple scientific disciplines.

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